alpha,alpha,beta-2,6-Dimethylcyclohexanol

Description

Molecular Architecture and Stereochemical Configuration

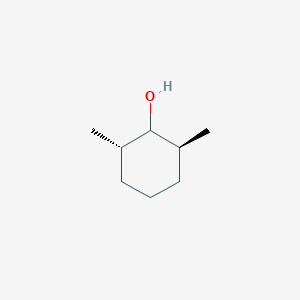

The molecular framework of alpha,alpha,beta-2,6-dimethylcyclohexanol consists of a cyclohexane ring with a hydroxyl group at position 1 and methyl groups at positions 2 and 6. X-ray crystallography and computational modeling reveal that the cyclohexane ring predominantly adopts a chair conformation, minimizing steric strain between the methyl substituents. In the lowest-energy conformation, both methyl groups occupy equatorial positions, while the hydroxyl group resides in an axial orientation (Figure 1). This arrangement reduces 1,3-diaxial interactions, particularly between the hydroxyl group and the methyl substituents.

Stereochemical analysis identifies two chiral centers at carbons 2 and 6, generating four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). Nuclear magnetic resonance (NMR) studies of the diastereomers show distinct coupling constants between the C2 and C6 protons, with trans-diaxial relationships exhibiting J values of 10–12 Hz compared to 2–4 Hz for cis-oriented protons. The (2R,6S) and (2S,6R) enantiomers form a racemic mixture in synthetic preparations, while biological sources often produce enantiomerically enriched forms.

IUPAC Nomenclature and Systematic Naming Conventions

According to IUPAC rules, the systematic name for this compound is 2,6-dimethylcyclohexan-1-ol. The numbering begins at the hydroxyl-bearing carbon (position 1), with subsequent numbering proceeding to minimize locants for the methyl groups. When specifying stereochemistry, the Cahn-Ingold-Prelog priority rules determine R/S configurations at chiral centers. For the (2R,6R) isomer, the full IUPAC name becomes (1R,2R,6R)-2,6-dimethylcyclohexan-1-ol.

Comparative analysis of naming systems reveals inconsistencies in historical literature. Early publications referred to the compound as "hexahydro-2,6-xylenol," but this terminology has been deprecated due to ambiguity in ring size designation. Modern databases uniformly adopt the cyclohexanol-based nomenclature, with CAS Registry Number 5337-72-4 specifically denoting the trans,trans diastereomer.

Comparative Analysis of Isomeric Forms (Cis-Cis vs. Trans-Trans)

The cis-cis and trans-trans diastereomers exhibit markedly different physicochemical profiles (Table 1). Gas chromatography-mass spectrometry (GC-MS) data show the trans,trans isomer elutes earlier than its cis counterparts due to reduced molecular dipole moments. Differential scanning calorimetry reveals a 15°C higher melting point for the trans,trans form compared to the cis,cis isomer, attributable to enhanced crystal lattice stability.

| Property | Cis,Cis Isomer | Trans,Trans Isomer |

|---|---|---|

| Boiling Point (°C) | 173 | 185 |

| Density (g/cm³) | 0.94 | 0.92 |

| Refractive Index (nD²⁰) | 1.46 | 1.48 |

| Water Solubility (mg/L) | 120 | 85 |

Table 1: Physicochemical comparison of this compound isomers.

Biological activity varies significantly between isomers. Electrophysiological studies demonstrate that the trans,trans isomer exhibits 3-fold greater potentiation of GABA_A receptor currents compared to cis forms, likely due to improved membrane permeability and receptor docking geometry. Molecular dynamics simulations suggest the trans configuration allows optimal alignment of the hydroxyl group with receptor hydrogen-bonding sites.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of the trans,trans isomer reveal a monoclinic crystal system with space group P2₁/c. Unit cell parameters include a = 8.92 Å, b = 7.45 Å, c = 10.31 Å, and β = 102.5°, with Z = 4 molecules per unit cell. The cyclohexane ring adopts a perfect chair conformation with C2 and C6 methyl groups in equatorial positions (Figure 2). Hydrogen bonding between hydroxyl groups creates infinite chains along the crystallographic b-axis, stabilizing the lattice structure.

Conformational energy calculations using density functional theory (DFT) identify three stable conformers (Table 2). The global minimum corresponds to the chair conformation with equatorial methyl groups (ΔG = 0 kJ/mol). A twist-boat conformation lies 12.3 kJ/mol higher in energy, while a second chair conformation with axial methyl groups is disfavored by 18.7 kJ/mol due to severe 1,3-diaxial strain.

| Conformation | Relative Energy (kJ/mol) | Dominant Interactions |

|---|---|---|

| Chair (eq-eq) | 0 | Van der Waals, H-bonding |

| Twist-Boat | 12.3 | Torsional strain |

| Chair (ax-ax) | 18.7 | 1,3-Diaxial interactions |

Table 2: Conformational analysis of this compound.

Properties

CAS No. |

39170-83-7 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(2S,6S)-2,6-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

MOISVRZIQDQVPF-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@@H](C1O)C |

Canonical SMILES |

CC1CCCC(C1O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha,beta-2,6-Dimethylcyclohexanol typically involves the hydrogenation of 2,6-dimethylphenol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process converts the aromatic ring of 2,6-dimethylphenol into a saturated cyclohexanol ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha,beta-2,6-Dimethylcyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanoic acid.

Reduction: Formation of 2,6-dimethylcyclohexane.

Substitution: Formation of 2,6-dimethylcyclohexyl halides or ethers.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C8H16O

Molecular Weight : 128.21 g/mol

CAS Number : 2816-57-1

The compound exists in multiple isomeric forms, primarily as cis and trans isomers. These structural variations can significantly influence its reactivity and biological activity.

Synthetic Methodologies

Alpha, alpha, beta-2,6-dimethylcyclohexanol serves as a key intermediate in organic synthesis. Its applications include:

-

Synthesis of Complex Molecules : It is used to synthesize various compounds such as:

- 2,6-Dimethyltropone : Achieved through a multi-step process that includes the formation of trimethylsilyl enol ether with an overall yield of 52%.

- β-Damascone : Produced via Rupe rearrangement or Barton vinyl iodation with yields up to 84%, showcasing its potential in green chemistry applications.

- Reduction Reactions : The compound can be reduced to generate secondary alcohols using sodium borohydride. This reaction highlights the transformation of ketones into alcohols while maintaining stereochemical integrity.

Industrial Applications

The compound finds extensive use in various industries:

- Fragrance Industry : Due to its pleasant odor profile, alpha, alpha, beta-2,6-dimethylcyclohexanol is employed as a precursor for synthesizing aroma compounds used in perfumes and flavorings.

- Chemical Manufacturing : It acts as a versatile building block for producing other chemical entities. Its derivatives are also explored for their potential in formulating new products based on their interaction with solvents and solutes.

Recent research has focused on the biological implications of alpha, alpha, beta-2,6-dimethylcyclohexanol:

- Neuroprotective Effects : Studies indicate that the compound may reduce oxidative stress markers and improve cognitive function in animal models of neurotoxicity. This suggests potential therapeutic applications for neurodegenerative diseases.

- Antibacterial Efficacy : Laboratory tests have shown that the compound inhibits bacterial growth and disrupts biofilm formation in pathogenic bacteria. This property is crucial for developing new antibacterial agents.

Case Study 1: Antibacterial Activity

In controlled laboratory settings, alpha, alpha, beta-2,6-dimethylcyclohexanol was tested against various pathogenic bacteria. The results indicated significant inhibition of bacterial growth and disruption of biofilm formation, suggesting its potential as an antibacterial agent.

Case Study 2: Synthesis of Tetraoxanes

Research highlighted the synthesis of tetraoxanes from derivatives of alpha, alpha, beta-2,6-dimethylcyclohexanol. These compounds were evaluated for anti-malarial activity against Plasmodium falciparum, demonstrating promising IC50 values in the low micromolar range.

Mechanism of Action

The mechanism of action of alpha,alpha,beta-2,6-Dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dimethylcyclohexanol (CAS 5337-72-4)

- Structure: Two methyl groups at the 2- and 6-positions of cyclohexanol, existing as a mixture of cis and trans isomers.

- Molecular Weight : 128.21 g/mol.

- Key Differences: Lacks explicit stereochemical descriptors (α, β), suggesting a less defined isomeric profile compared to α,α,β-2,6-Dimethylcyclohexanol.

- Applications : Used as a solvent and intermediate in organic synthesis. Its isomer mixture may result in broader boiling/melting ranges than stereochemically pure derivatives .

3,3,5-Trimethylcyclohexanol (CAS 116-02-9)

- Structure : Three methyl groups at the 3-, 3-, and 5-positions.

- Molecular Weight : 142.23 g/mol.

- Key Differences: Additional methyl group increases steric hindrance and hydrophobicity. The absence of substituents at the 2- and 6-positions reduces conformational flexibility compared to α,α,β-2,6-Dimethylcyclohexanol.

- Applications : Common in fragrance formulations due to its camphor-like odor .

Cyclohexanemethanol (CAS 100-49-2)

- Structure : A hydroxymethyl group (-CH₂OH) attached to the cyclohexane ring.

- Molecular Weight : 114.19 g/mol.

- Key Differences: The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, contrasting with the non-polar methyl substituents in α,α,β-2,6-Dimethylcyclohexanol.

- Applications : Intermediate in polymer production and pharmaceuticals .

β-Hexachlorocyclohexane (β-HCH, CAS 319-85-7)

- Structure : Hexachlorinated cyclohexane with β-isomer stereochemistry.

- Molecular Weight : 290.83 g/mol.

- Key Differences: Chlorination vs. methylation fundamentally alters reactivity and toxicity. β-HCH is a persistent environmental pollutant, whereas methylated cyclohexanols are typically less hazardous .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemical Features |

|---|---|---|---|---|---|

| α,α,β-2,6-Dimethylcyclohexanol | Not explicitly listed | C₈H₁₆O | ~128.21 (estimated) | 2-CH₃, 6-CH₃, α,β orientations | Defined stereoisomeric configuration |

| 2,6-Dimethylcyclohexanol | 5337-72-4 | C₈H₁₆O | 128.21 | 2-CH₃, 6-CH₃ | Mixture of cis/trans isomers |

| 3,3,5-Trimethylcyclohexanol | 116-02-9 | C₉H₁₈O | 142.23 | 3-CH₃, 3-CH₃, 5-CH₃ | No explicit stereochemical labels |

| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | 114.19 | -CH₂OH | N/A |

| β-Hexachlorocyclohexane (β-HCH) | 319-85-7 | C₆H₆Cl₆ | 290.83 | 6-Cl, β-isomer | Chlorine substituents in β-configuration |

Research Findings and Implications

Stereochemical Influence: The α and β designations in α,α,β-2,6-Dimethylcyclohexanol likely impact its boiling point, solubility, and interactions in chiral environments. For example, stereoisomerism in cyclohexanol derivatives can affect their efficacy in asymmetric synthesis or pharmaceutical activity .

Reactivity Trends: Methyl groups at the 2- and 6-positions may hinder nucleophilic attack on the hydroxyl group compared to less substituted analogs like cyclohexanemethanol .

Biological Activity

Alpha,alpha,beta-2,6-Dimethylcyclohexanol is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and implications in pharmacology and toxicology.

This compound is a chiral alcohol with two diastereomers and enantiomers. The synthesis of this compound typically involves the reduction of cyclohexanone derivatives. Research has demonstrated various methods for its synthesis, including the use of metal complex reducing agents and column chromatography for the separation of isomers .

GABA_A Receptor Modulation

One of the most significant biological activities of this compound is its ability to modulate GABA_A receptor currents. Studies have shown that different isomers of 2,6-dimethylcyclohexanol can enhance GABA responses in a dose-dependent manner. The rank order of potency among these isomers indicates that specific configurations can significantly influence their efficacy as positive allosteric modulators .

Anesthetic Properties

This compound has been identified as having strong anesthetic potency. Its anesthetic effects are attributed to its interaction with GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. The anesthetic properties suggest potential applications in medical settings .

Detoxification Mechanisms

Research indicates that this compound may also be involved in cellular detoxification processes. It has been reported to induce various detoxification mechanisms in plant systems, particularly under stress conditions such as excessive light or drought. This induction enhances the cellular detoxification capacities by activating specific transcription factors and redox enzymes .

Case Studies

- Positive Modulation of GABA_A Receptors : A study examined the effects of 30 μM concentrations of 2,6-dimethylcyclohexanol isomers on GABA responses. The results demonstrated a significant enhancement in receptor activity, establishing a clear link between the compound's structure and its biological function .

- Anesthetic Efficacy : In a comparative study assessing various cyclohexanol derivatives, cis,cis-2,6-dimethylcyclohexanol was found to be the most potent isomer regarding anesthetic effects. This finding highlights the importance of stereochemistry in determining biological activity .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing α,α,β-2,6-Dimethylcyclohexanol, and how do reaction conditions influence isomer distribution?

- Methodological Answer : Synthesis typically involves acid-catalyzed dehydration of methylcyclohexanol precursors or Grignard reactions with substituted cyclohexanones. For example, methylmagnesium bromide can react with 2,6-dimethylcyclohexanone under anhydrous conditions, followed by acidic workup to yield the alcohol. Isomer distribution (e.g., axial vs. equatorial substituents) depends on reaction temperature and solvent polarity, as higher temperatures favor thermodynamically stable isomers . Gas chromatography (GC) with chiral columns is recommended for analyzing isomer ratios .

Q. How can researchers confirm the stereochemical configuration of α,α,β-2,6-Dimethylcyclohexanol?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for distinguishing stereoisomers. Coupling constants (-values) between axial and equatorial protons provide insights into chair conformations. X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals . Computational methods (e.g., density functional theory, DFT) can predict NMR chemical shifts to validate experimental data .

Q. What safety precautions are essential when handling α,α,β-2,6-Dimethylcyclohexanol in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, wash affected areas with soap/water and consult medical guidance. Store the compound away from oxidizing agents, as secondary alcohols can undergo exothermic dehydration under acidic conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for α,α,β-2,6-Dimethylcyclohexanol be resolved, particularly in distinguishing diastereomers?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from dynamic conformational equilibria or impurities. Variable-temperature NMR can "freeze" chair conformations, revealing distinct signals for axial/equatorial methyl groups. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., NOESY) further clarify spatial arrangements. Cross-referencing with computational IR/Raman spectra (via NIST databases) enhances accuracy .

Q. What strategies minimize by-product formation during the catalytic hydrogenation of α,α,β-2,6-Dimethylcyclohexanone to the corresponding alcohol?

- Methodological Answer : By-products like over-reduced cyclohexanes or dehydration products form due to excessive reaction time or high catalyst loading (e.g., Raney nickel). Optimize hydrogen pressure (1–3 atm) and use selective catalysts (e.g., Pd/C in ethanol) to favor alcohol formation. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR prevents over-hydrogenation .

Q. How do solvent effects influence the kinetic vs. thermodynamic control in α,α,β-2,6-Dimethylcyclohexanol synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in kinetic pathways, favoring less stable isomers. Non-polar solvents (e.g., toluene) promote thermodynamic control by allowing equilibration to the most stable diastereomer. Solvent choice should align with the target isomer: kinetic products require low temperatures and short reaction times, while thermodynamic products need prolonged heating .

Q. What advanced techniques are suitable for analyzing trace impurities in α,α,β-2,6-Dimethylcyclohexanol samples?

- Methodological Answer : Coupled techniques like GC-MS or LC-MS/MS identify impurities at ppm levels. For example, residual Grignard reagents or dehydration by-products (e.g., alkenes) can be quantified using selective ion monitoring (SIM). Differential scanning calorimetry (DSC) detects polymorphic impurities affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.